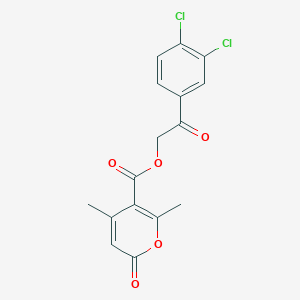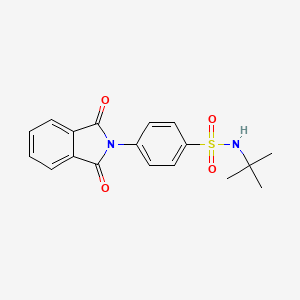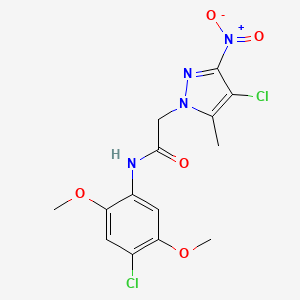![molecular formula C21H16BrN3O5 B3568395 N-{3-[(2-bromobenzoyl)amino]phenyl}-4-methoxy-3-nitrobenzamide](/img/structure/B3568395.png)
N-{3-[(2-bromobenzoyl)amino]phenyl}-4-methoxy-3-nitrobenzamide
Vue d'ensemble
Description
N-{3-[(2-bromobenzoyl)amino]phenyl}-4-methoxy-3-nitrobenzamide, also known as BB-94, is a synthetic compound that belongs to the class of hydroxamic acid-based matrix metalloproteinase (MMP) inhibitors. MMPs are a group of enzymes that play a crucial role in the degradation of extracellular matrix (ECM) proteins, which are essential for tissue remodeling and repair. The dysregulation of MMPs has been implicated in various pathological conditions, including cancer, arthritis, and cardiovascular diseases. BB-94 has been extensively studied for its potential therapeutic applications as an MMP inhibitor.
Mécanisme D'action
N-{3-[(2-bromobenzoyl)amino]phenyl}-4-methoxy-3-nitrobenzamide inhibits MMPs by binding to the active site of the enzyme and preventing the cleavage of ECM proteins. MMPs are zinc-dependent enzymes that require a zinc ion at the active site for their catalytic activity. This compound chelates the zinc ion and inhibits the enzymatic activity of MMPs. This compound has been shown to be a broad-spectrum MMP inhibitor, inhibiting various MMPs, including MMP-1, MMP-2, MMP-3, MMP-7, MMP-9, and MMP-13.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in preclinical studies. In cancer models, this compound has been shown to inhibit tumor growth and metastasis by reducing the degradation of ECM proteins. In arthritis models, this compound has been shown to reduce joint destruction and inflammation by inhibiting MMP-mediated cartilage degradation. In cardiovascular disease models, this compound has been shown to reduce atherosclerotic plaque formation by inhibiting MMP-mediated smooth muscle cell migration and proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
N-{3-[(2-bromobenzoyl)amino]phenyl}-4-methoxy-3-nitrobenzamide has several advantages and limitations for lab experiments. One advantage is its broad-spectrum MMP inhibition, which makes it a useful tool for studying the role of MMPs in various physiological and pathological processes. Another advantage is its well-established synthesis method, which makes it readily available for lab experiments. One limitation is its potential off-target effects, as MMPs are involved in various physiological processes. Another limitation is its low selectivity for specific MMPs, which may limit its therapeutic potential.
Orientations Futures
There are several future directions for the research on N-{3-[(2-bromobenzoyl)amino]phenyl}-4-methoxy-3-nitrobenzamide. One direction is the development of more selective MMP inhibitors that target specific MMPs involved in specific pathological conditions. Another direction is the combination of MMP inhibitors with other therapeutic agents, such as chemotherapy or immunotherapy, to enhance their therapeutic efficacy. Another direction is the development of MMP inhibitors with improved pharmacokinetic properties, such as increased bioavailability and reduced toxicity. Finally, the identification of new physiological and pathological processes involving MMPs may provide new opportunities for the development of MMP inhibitors.
Applications De Recherche Scientifique
N-{3-[(2-bromobenzoyl)amino]phenyl}-4-methoxy-3-nitrobenzamide has been extensively studied for its potential therapeutic applications as an MMP inhibitor. MMPs are involved in various physiological and pathological processes, including tissue remodeling, wound healing, and cancer metastasis. The inhibition of MMPs has been shown to have therapeutic benefits in various preclinical and clinical studies. This compound has been tested in various in vitro and in vivo models of cancer, arthritis, and cardiovascular diseases.
Propriétés
IUPAC Name |
N-[3-[(2-bromobenzoyl)amino]phenyl]-4-methoxy-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16BrN3O5/c1-30-19-10-9-13(11-18(19)25(28)29)20(26)23-14-5-4-6-15(12-14)24-21(27)16-7-2-3-8-17(16)22/h2-12H,1H3,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYFKXSWNFPUEQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=CC=C3Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16BrN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-benzyl-4-{[phenyl(phenylsulfonyl)amino]methyl}benzamide](/img/structure/B3568326.png)
![5-acetyl-8-ethoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B3568333.png)
![1,2-bis(propylsulfonyl)pyrrolo[2,1-a]isoquinoline-3-carboxamide](/img/structure/B3568343.png)


![N-[4-(dimethylamino)phenyl]-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzenesulfonamide](/img/structure/B3568368.png)

![N-{2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl}-3-methylbenzamide](/img/structure/B3568375.png)
![N-{2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl}-4-methoxybenzamide](/img/structure/B3568381.png)
![2-chloro-N-{2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl}benzamide](/img/structure/B3568389.png)

![2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[2-(methylthio)phenyl]acetamide](/img/structure/B3568401.png)
![N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-2-methoxybenzamide](/img/structure/B3568404.png)
